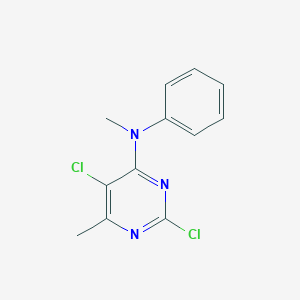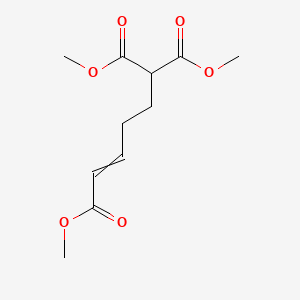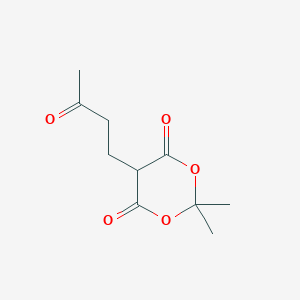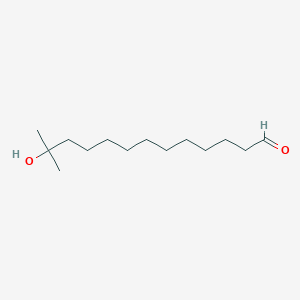![molecular formula C16H21N B14361912 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline CAS No. 91706-90-0](/img/no-structure.png)
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. They are characterized by a benzene ring fused to a pyridine ring. This particular compound is a hexahydro derivative, indicating that it has undergone hydrogenation to add hydrogen atoms, making it a saturated compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline can be achieved through various methods. One common approach involves the cyclocondensation of 2-(2-cyano-1,2-diphenylethyl)quinuclidin-3-one in the presence of sulfuric acid. This reaction leads to an intramolecular phenylation instead of lactam formation. The cyclic product is then hydrogenated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can further saturate the compound or modify functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Uniqueness
This compound is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts
Propiedades
| 91706-90-0 | |
Fórmula molecular |
C16H21N |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |
InChI |
InChI=1S/C16H21N/c1-2-5-14-13(4-1)6-9-15-7-3-8-16(14,15)10-11-17-12-15/h1-2,4-5,17H,3,6-12H2 |
Clave InChI |
GCHIVQLZXILJQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC23CCC4=CC=CC=C4C2(C1)CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


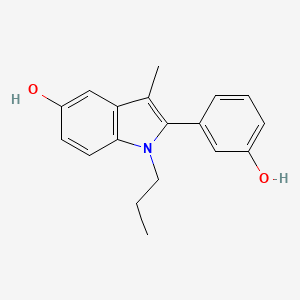
![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
